molecular formula C15H20O5 B1325775 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid CAS No. 52483-27-9

7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1325775
CAS No.: 52483-27-9
M. Wt: 280.32 g/mol
InChI Key: TWBXPYASCCYFOI-UHFFFAOYSA-N
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Description

7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a heptanoic acid chain substituted with a 3,5-dimethoxyphenyl group and a ketone functional group at the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and heptanoic acid.

    Formation of Intermediate: The 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with heptanoic acid in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group at the seventh carbon position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Catalytic Oxidation: Using catalysts such as palladium or platinum to facilitate the oxidation process.

    Solvent Extraction: Employing solvents like dichloromethane or ethyl acetate to extract and purify the product.

Chemical Reactions Analysis

Types of Reactions

7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone group to a carboxylic acid.

    Reduction: Reduction of the ketone group to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum.

Major Products

    Oxidation: 7-(3,5-Dimethoxyphenyl)-7-carboxyheptanoic acid.

    Reduction: 7-(3,5-Dimethoxyphenyl)-7-hydroxyheptanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.

    Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxyphenylacetic acid
  • 3,5-Dimethoxybenzoic acid
  • 3,5-Dimethoxyphenylpropanoic acid

Uniqueness

7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid is unique due to its heptanoic acid chain with a ketone functional group, which imparts distinct chemical and biological properties compared to other similar compounds. Its structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-(3,5-dimethoxyphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-19-12-8-11(9-13(10-12)20-2)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBXPYASCCYFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)CCCCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645477
Record name 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52483-27-9
Record name 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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